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molecular formula C9H9ClO3 B144117 3,4-Dimethoxybenzoyl chloride CAS No. 3535-37-3

3,4-Dimethoxybenzoyl chloride

Cat. No. B144117
M. Wt: 200.62 g/mol
InChI Key: VIOBGCWEHLRBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05332735

Procedure details

20 g (0.1 mole) of 3,4-dimethoxybenzoic acid are suspended in 170 ml of thionyl chloride and refluxed for 2 hours. The solution is concentrated under reduced pressure. The residual oil crystallizes immediately after the addition of petroleum ether. The crystals are spun and washed with petroleum ether.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6](O)=[O:7].S(Cl)([Cl:16])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([Cl:16])=[O:7]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1OC
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil crystallizes immediately
ADDITION
Type
ADDITION
Details
after the addition of petroleum ether
WASH
Type
WASH
Details
washed with petroleum ether

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C(=O)Cl)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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